N-(3-chlorophenyl)acrylamide

Structure-Activity Relationship Medicinal Chemistry Covalent Inhibitor Design

N-(3-Chlorophenyl)acrylamide is a meta-chloro-substituted acrylamide monomer for specialty copolymer synthesis and covalent drug discovery. Its α,β-unsaturated carbonyl enables Michael addition and radical polymerization; the meta-Cl substituent (σₘ = +0.37) provides distinct electronic modulation versus para/ortho analogs. Essential for helical chiral stationary phases and SAR-optimized covalent inhibitor warheads. Available in ≥97% purity with global shipping.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 7017-16-5
Cat. No. B3024535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)acrylamide
CAS7017-16-5
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12)
InChIKeyNZXQEWMZAUGCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chlorophenyl)acrylamide (CAS 7017-16-5) – Procurement Baseline and Chemical Identity


N-(3-Chlorophenyl)acrylamide (CAS 7017-16-5), IUPAC name N-(3-chlorophenyl)prop-2-enamide, is an N-substituted acrylamide derivative with molecular formula C₉H₈ClNO and molecular weight 181.62 g/mol . It features a terminal acrylamide vinyl group (C=C-CONH) conjugated to a 3-chlorophenyl ring via the amide nitrogen, imparting dual reactivity: the α,β-unsaturated carbonyl system enables Michael addition and polymerization chemistry, while the meta-chloro aromatic substituent modulates electronic properties and intermolecular interactions [1]. Commercially available at purities ≥95%, this compound serves as a monomeric building block for specialty copolymer synthesis and as a core scaffold in medicinal chemistry hit discovery .

Why N-(3-Chlorophenyl)acrylamide Cannot Be Generically Substituted by Other N-Substituted Acrylamides


The position and electronic character of the aryl substituent on N-substituted acrylamides fundamentally dictate both polymerization behavior and biological target engagement [1]. Meta-chloro substitution (as in N-(3-chlorophenyl)acrylamide) yields a distinct electronic profile versus para-chloro, ortho-chloro, or unsubstituted analogs, altering the electron density of the acrylamide double bond and thereby modulating reactivity in Michael addition, radical polymerization kinetics, and covalent inhibitor design [2]. Substitution at the meta position influences the conformational landscape and intermolecular packing of derived polymers and co-crystals in ways that para-substituted counterparts do not replicate, making generic replacement scientifically untenable when polymer tacticity, chiral recognition, or specific target-binding geometry is required [3].

N-(3-Chlorophenyl)acrylamide – Quantified Differential Evidence Versus Closest Analogs


Meta-Chloro Substitution Yields a Distinct Electronic Profile Versus Para- and Unsubstituted Analogs

The meta-chloro substituent on the phenyl ring of N-(3-chlorophenyl)acrylamide modulates the electron density of the acrylamide moiety differently than para-chloro substitution or the unsubstituted phenyl analog, directly influencing electrophilic reactivity in Michael addition-based covalent inhibition [1]. Systematic glutathione (GSH) reactivity studies on N-phenylacrylamides demonstrate that substituent electronic effects (quantified via Hammett σ values) correlate with reaction rates, enabling predictable tuning of target engagement kinetics [1].

Structure-Activity Relationship Medicinal Chemistry Covalent Inhibitor Design

Asymmetric Anionic Polymerization of N-(3-Chlorophenyl)-N-phenylacrylamide Produces Helical Polymer with Defined Chiroptical Properties

N-(3-Chlorophenyl)-N-phenylacrylamide—a derivative incorporating the N-(3-chlorophenyl)acrylamide motif—underwent asymmetric anionic polymerization to yield an optically active helical polymer with specific optical rotation [α]₃₆₅ = −343° and dyad tacticity of 77% [1]. In the same study, triphenylmethyl acrylate produced a helical polymer with [α]₃₆₅ = +102° and 70% isotacticity, highlighting the influence of the N-(3-chlorophenyl) substituent on helical conformation and chiroptical output [1].

Asymmetric Polymerization Helical Polymers Chiral Materials

Copolymerization Yields Physically Distinct Materials Dependent on N-Aryl Substituent Identity

Five N-substituted acrylamides—including N-(3-chlorophenyl)acrylamide, N-(4-chlorophenyl)acrylamide, N-(2-chlorophenyl)acrylamide, N-(phenyl)acrylamide, and N-(benzyl)acrylamide—were synthesized and copolymerized with acrylonitrile, methyl acrylate, and methyl methacrylate [1]. The resulting copolymers exhibited different physical properties depending on the specific N-aryl substituent, indicating that the meta-chloro substitution pattern yields a copolymer with distinct thermal, mechanical, or solubility characteristics compared to its ortho- and para-chloro isomers [1].

Copolymer Synthesis Functional Polymers Materials Science

Predicted Physicochemical Properties Distinguish N-(3-Chlorophenyl)acrylamide from Unsubstituted N-Phenylacrylamide

Computational prediction of physicochemical properties reveals substantial differences between N-(3-chlorophenyl)acrylamide and its unsubstituted parent N-phenylacrylamide that impact solubility, permeability, and formulation behavior [1].

Physicochemical Characterization ADME Prediction Compound Prioritization

N-(3-Chlorophenyl)acrylamide – Optimal Application Scenarios Based on Verified Evidence


Asymmetric Synthesis of Helical Polymers for Chiral Stationary Phases

The N-(3-chlorophenyl)acrylamide scaffold—specifically as the N-(3-chlorophenyl)-N-phenylacrylamide derivative—undergoes asymmetric anionic polymerization to produce optically active helical polymers with [α]₃₆₅ = −343° and 77% dyad tacticity [1]. This application is supported by direct experimental evidence of helical conformation induction and distinct chiroptical output, making it suitable for development of chiral stationary phases in enantioselective chromatography [1].

Specialty Copolymer Synthesis Requiring Meta-Chloro Aryl Functionality

As demonstrated in systematic copolymerization studies with acrylonitrile, methyl acrylate, and methyl methacrylate, N-(3-chlorophenyl)acrylamide serves as a functional comonomer that imparts distinct physical properties to the resulting copolymers compared to ortho-chloro, para-chloro, or unsubstituted N-aryl acrylamide analogs [2]. This application is appropriate for materials research where the specific meta-substitution pattern is required to achieve target polymer characteristics [2].

Medicinal Chemistry Hit Discovery as a Covalent Warhead Scaffold

The α,β-unsaturated acrylamide moiety of N-(3-chlorophenyl)acrylamide functions as a Michael acceptor for covalent modification of cysteine residues in target proteins [3]. The meta-chloro substituent (σₘ = +0.37) modulates the electrophilicity of the acrylamide double bond differently than para-chloro substitution (σₚ = +0.23), providing a tunable handle for optimizing target engagement kinetics in covalent inhibitor programs [3]. This application is particularly relevant for early-stage drug discovery where systematic SAR exploration of electrophilic warheads is required.

Computational Chemistry and Structure-Based Drug Design Studies

The compound's experimentally validated crystal structure and DFT-optimized geometry (B3LYP/6-311++G(d,p) level) make N-(3-chlorophenyl)acrylamide a suitable scaffold for computational modeling studies, including frontier molecular orbital analysis, molecular electrostatic potential mapping, and Hirshfeld surface analysis [4]. The agreement between experimental XRD parameters and theoretically calculated values supports its use as a benchmark system for developing predictive computational models in structure-based design workflows [4].

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